(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid
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Overview
Description
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired piperidine derivative. The reaction conditions typically involve the use of catalysts such as phenylsilane and iron complexes to promote the formation and reduction of imine intermediates .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale cyclization reactions. The use of continuous flow reactors and microwave irradiation has been explored to enhance the efficiency and yield of these reactions. These methods allow for better control over reaction parameters and can lead to higher purity products .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of saturated piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can lead to a variety of functionalized piperidine compounds .
Scientific Research Applications
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and antimicrobial activities.
Uniqueness
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is unique due to its specific structural features and the presence of the prop-2-enoyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2S)-1-prop-2-enoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
HQDWIBHZAAYQFT-ZETCQYMHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCCC[C@H]1C(=O)O |
Canonical SMILES |
C=CC(=O)N1CCCCC1C(=O)O |
Origin of Product |
United States |
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